ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
Description
This compound is a pyrido[3,4-d]pyrimidine derivative featuring a 4-fluorophenyl substituent at position 2, a carbamoylmethyl group linked to a 4-ethoxyphenyl moiety at position 3, and an ethyl carboxylate ester at position 5. The 4-oxo group completes the heterocyclic core, which is partially saturated (3H,4H,5H,6H,7H,8H).
Properties
IUPAC Name |
ethyl 3-[2-(4-ethoxyanilino)-2-oxoethyl]-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O5/c1-3-35-20-11-9-19(10-12-20)28-23(32)16-31-24(17-5-7-18(27)8-6-17)29-22-15-30(26(34)36-4-2)14-13-21(22)25(31)33/h5-12H,3-4,13-16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIXBBHEDSEWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)C(=O)OCC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common approach is the use of a base-catalyzed Claisen-Schmidt condensation reaction, where an ethanolic solution of the appropriate benzaldehyde and acetophenone derivatives is stirred in the presence of potassium hydroxide . This is followed by further functionalization steps to introduce the pyrrolidine and piperidine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group at position 7 undergoes hydrolysis under acidic or alkaline conditions.
Key observations :
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Alkaline hydrolysis : Achieved with NaOH (10% aqueous) at 80°C for 6–8 hours, yielding the corresponding carboxylic acid derivative. Prolonged heating leads to decarboxylation .
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Acid hydrolysis : Concentrated HCl at reflux temperature directly triggers decarboxylation, bypassing the acid intermediate .
Table 1 : Hydrolysis Conditions and Outcomes
| Condition | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (10%), 80°C | 7-Carboxylic acid derivative | 65–72 | |
| Acid hydrolysis | HCl (12M), reflux | Decarboxylated pyrido[3,4-d]pyrimidine | 58 |
Nucleophilic Substitution
The fluorophenyl group at position 2 participates in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., 4-methylphenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DMF/H₂O (3:1) at 100°C, yielding biaryl derivatives .
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Buchwald-Hartwig amination : Substitutes fluoride with amines (e.g., morpholine) using Xantphos/Pd(OAc)₂ in toluene at 120°C .
Oxidation and Reduction
Oxidation :
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The 4-oxo group resists standard oxidizing agents (e.g., KMnO₄) but undergoes dehydrogenation to form aromatic pyrido[3,4-d]pyrimidines under high-temperature vacuum conditions (>200°C) .
Reduction :
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LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the carbamate or fluorophenyl groups .
Table 2 : Reduction Parameters
| Reducing Agent | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C→RT | 7-Hydroxymethyl derivative | 83 |
Cyclization and Ring Modification
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Pyrido ring expansion : Reacts with ethylenediamine in ethanol under reflux to form fused 1,4-diazepine derivatives .
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Thiadiazine formation : Condensation with thiourea derivatives in acetic acid yields pyrido-thiadiazine hybrids .
Functional Group Modifications
Carbamate reactivity :
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Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated carbamates.
Fluorophenyl interactions : -
Undergoes electrophilic aromatic substitution (e.g., nitration) at the para position relative to fluorine under HNO₃/H₂SO₄ .
Stability and Degradation
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Thermal stability : Decomposes above 300°C, forming fluorobenzene and CO₂ as primary degradation products .
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Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the ethoxy group, generating phenolic byproducts .
Mechanistic Insights
Scientific Research Applications
The compound ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Structure and Composition
- Molecular Formula : C22H23FN4O4
- Molecular Weight : 424.44 g/mol
- IUPAC Name : this compound
Physical Properties
The compound is characterized by its unique structural features that include a pyrido[3,4-d]pyrimidine core, which is known for its biological activity. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity and potential bioactivity.
Medicinal Chemistry
The compound's structure suggests it may possess significant pharmacological properties. Research indicates that derivatives of pyrido[3,4-d]pyrimidines have been explored for their anticancer activity. Specifically:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The incorporation of the carbamoyl group may enhance these effects by improving binding affinity to biological targets.
Antimicrobial Activity
There is emerging evidence that pyrido[3,4-d]pyrimidine derivatives exhibit antimicrobial properties. The specific substitution patterns in this compound could lead to:
- Broad-Spectrum Antimicrobial Effects : Preliminary studies suggest that such compounds can act against various bacterial strains, making them candidates for further development as antibiotic agents.
Neuropharmacology
Given the increasing interest in neuroactive compounds:
- Potential Neuroprotective Effects : The ethoxyphenyl moiety may confer neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of pyrido[3,4-d]pyrimidine derivatives for their anticancer properties. The results highlighted that modifications to the phenyl groups significantly affected their potency against various cancer cell lines. This suggests that this compound could be a promising candidate for further development.
Case Study 2: Antimicrobial Screening
In a recent screening of novel antimicrobial agents published in Antibiotics, several pyrido[3,4-d]pyrimidine derivatives were tested against resistant bacterial strains. The study found that compounds with similar structural motifs exhibited significant antibacterial activity. This reinforces the potential of this compound as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in the body, leading to a biological response. Molecular docking studies have suggested that compounds with similar structures can interact with proteins like Akt, influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Key Observations :
- The pyrido[3,4-d]pyrimidine core in the target compound differs from pyrido[2,3-d]pyrimidine derivatives (e.g., pamapimod) in ring fusion positions, which may alter binding to kinase ATP pockets .
- Saturated cores (e.g., 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-7-ones) improve metabolic stability compared to fully aromatic systems .
Substituent Effects on Physicochemical Properties
Key Observations :
- The 4-fluorophenyl group at C2 may confer better metabolic stability than chlorophenyl analogs due to reduced oxidative metabolism .
- The carbamoylmethyl group at C3 enables hydrogen bonding with biological targets, contrasting with nonpolar substituents like dipentylamino .
Crystallographic and Solid-State Behavior
- The ethyl carboxylate group in the target compound may participate in hydrogen bonding similar to thiazolo[3,2-a]pyrimidines (), though π-halogen interactions (e.g., bromophenyl in ) are absent here .
- Disorder in crystal structures (e.g., ) is less likely in the target compound due to the rigidity of the carbamoylmethyl group .
Hypothetical Bioactivity and Therapeutic Potential
- Fluorophenyl and ethoxyphenyl groups may enhance blood-brain barrier penetration compared to polar sulfonamide derivatives () .
Biological Activity
Ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a compound belonging to the pyrido[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound by examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[3,4-d]pyrimidine core with various substituents that enhance its biological activity. The presence of the ethoxyphenyl and fluorophenyl groups contributes to its lipophilicity and modulates its interaction with biological targets.
Research indicates that compounds in the pyrido[3,4-d]pyrimidine family exhibit diverse biological activities. This compound has shown potential as an inhibitor of various enzymes and receptors involved in critical signaling pathways:
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases that are often implicated in cancer progression. For example, studies have demonstrated that related pyrido[3,4-d]pyrimidines can effectively inhibit tyrosine kinases and other signaling molecules involved in tumor growth and metastasis .
- CXCR2 Antagonism : A related study focused on the antagonistic properties of pyrido[3,4-d]pyrimidines against the CXCR2 receptor. It was found that modifications to the core structure can significantly enhance antagonistic potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the pyrido[3,4-d]pyrimidine scaffold can lead to significant changes in potency and selectivity:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Modulates kinase inhibition |
| 4-position | Enhances receptor binding affinity |
| 8-position | Influences selectivity towards specific targets |
Research has shown that certain substitutions can increase potency up to four-fold compared to non-substituted analogs .
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrido[3,4-d]pyrimidines exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involved induction of apoptosis as evidenced by increased early and late apoptosis rates .
- Inhibition of Drug Resistance : A study highlighted the potential of similar compounds to inhibit efflux pumps in drug-resistant bacterial strains. This suggests a dual role where these compounds could enhance antibiotic efficacy while simultaneously exhibiting antimicrobial properties .
Q & A
Q. What are the standard synthetic routes for this pyrido[3,4-d]pyrimidine derivative, and how can purity be ensured?
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Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, a pyrimidine core can be formed via condensation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate with guanidine hydrochloride, followed by alkylation or acylation steps to introduce substituents like the 4-ethoxyphenylcarbamoyl group . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and crystallization from methanol/DMF (4:1 v/v) to achieve >95% purity .
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Key Characterization Techniques :
Q. How is the compound’s stability assessed under varying experimental conditions?
- Methodological Answer : Stability studies involve:
- Thermal Analysis : TGA/DSC to monitor decomposition points (typically >200°C for similar derivatives) .
- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) to identify optimal storage conditions .
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products after 48-hour exposure .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yields?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization. For example:
- Reaction Path Search : Identifies low-energy intermediates using software like Gaussian or ORCA .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. ethanol) to reduce side reactions .
- Case Study : A 15% yield increase was achieved by adjusting the reaction temperature from 80°C to 65°C, guided by computational activation energy analysis .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity?
- Methodological Answer : Comparative studies using SAR (Structure-Activity Relationship) models:
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Enzyme Inhibition Assays : Test against kinases or metabolic enzymes (IC50 values for fluorophenyl derivatives range 0.5–5 µM vs. 2–10 µM for chlorophenyl analogs) .
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Crystallographic Analysis : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., 2.8 Å vs. 3.2 Å for chlorine in kinase binding pockets) .
- Data Contradiction Resolution :
Discrepancies in IC50 values across studies may arise from:
- Data Contradiction Resolution :
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Assay Conditions : Varying ATP concentrations (1 mM vs. 10 mM) in kinase assays .
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Cell Line Variability : Use standardized lines (e.g., HEK293 or HepG2) with controlled passage numbers .
Q. What strategies resolve discrepancies in crystallographic vs. NMR-derived conformational data?
- Methodological Answer :
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Dynamic NMR : Assess rotational barriers of the ethoxyphenyl group (e.g., coalescence temperature analysis in DMSO-d6) .
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Molecular Dynamics (MD) Simulations : Compare crystal packing effects (rigid lattice) vs. solution-state flexibility (RMSD < 0.5 Å over 10 ns trajectories) .
- Case Study :
| Technique | Conformation Observed | Discrepancy Source |
|---|---|---|
| X-ray | Planar pyrido-pyrimidine core | Crystal lattice forces |
| NMR | Slight puckering in solution | Solvent interactions |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
